molecular formula C16H28O B13750987 Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde CAS No. 53779-39-8

Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde

Katalognummer: B13750987
CAS-Nummer: 53779-39-8
Molekulargewicht: 236.39 g/mol
InChI-Schlüssel: MJUCEVOCSCWXCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde is a heterocyclic organic compound with the molecular formula C16H28O and a molecular weight of 236.39 g/mol . It is known for its unique structure, which includes a decahydro-naphthalene ring system with multiple methyl substitutions and an acetaldehyde functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde typically involves the hydrogenation of a precursor compound, such as tetramethylnaphthalene, under high pressure and temperature conditions. The reaction is catalyzed by a metal catalyst, such as palladium or platinum, to achieve the desired hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the hydrophobic naphthalene ring system may facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol: Similar structure but with an alcohol functional group instead of an aldehyde.

    Decahydro-2,5,5,8a-tetramethylnaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid functional group instead of an aldehyde.

Uniqueness

Decahydro-2,5,5,8a-tetramethylnaphthalen-1-acetaldehyde is unique due to its specific combination of a decahydro-naphthalene ring system with multiple methyl substitutions and an acetaldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

53779-39-8

Molekularformel

C16H28O

Molekulargewicht

236.39 g/mol

IUPAC-Name

2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)acetaldehyde

InChI

InChI=1S/C16H28O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11-14H,5-10H2,1-4H3

InChI-Schlüssel

MJUCEVOCSCWXCJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2C(CCCC2(C1CC=O)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.